molecular formula C21H21ClN2O6S2 B4969560 3-chloro-4-methoxy-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide CAS No. 831212-46-5

3-chloro-4-methoxy-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide

Cat. No.: B4969560
CAS No.: 831212-46-5
M. Wt: 497.0 g/mol
InChI Key: UHMOFQYCMBDXEN-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide is an organic compound with a complex structure

Properties

IUPAC Name

3-chloro-4-methoxy-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O6S2/c1-14-4-10-21(30-3)19(12-14)24-31(25,26)16-7-5-15(6-8-16)23-32(27,28)17-9-11-20(29-2)18(22)13-17/h4-13,23-24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMOFQYCMBDXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901120474
Record name 3-Chloro-4-methoxy-N-[4-[[(2-methoxy-5-methylphenyl)amino]sulfonyl]phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831212-46-5
Record name 3-Chloro-4-methoxy-N-[4-[[(2-methoxy-5-methylphenyl)amino]sulfonyl]phenyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=831212-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-methoxy-N-[4-[[(2-methoxy-5-methylphenyl)amino]sulfonyl]phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSMe) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-chloro-4-methoxy-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-methoxyphenylboronic acid
  • Chloro(5-methoxy-2-[1-(4-methoxyphenyl)imino-N]ethylphenyl-C)(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]iridium

Uniqueness

3-chloro-4-methoxy-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

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